Imidodisulfuric acid--ammonia (1/1)
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Overview
Description
Imidodisulfuric acid–ammonia (1/1) is a compound that combines imidodisulfuric acid with ammonia in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidodisulfuric acid–ammonia (1/1) typically involves the reaction of imidodisulfuric acid with ammonia under controlled conditions. The reaction is usually carried out in an aqueous medium, where imidodisulfuric acid is dissolved, and ammonia gas is bubbled through the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of imidodisulfuric acid–ammonia (1/1) follows similar principles but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Imidodisulfuric acid–ammonia (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler sulfur compounds.
Substitution: The ammonia group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of imidodisulfuric acid–ammonia (1/1) include oxidizing agents like chlorine and bromine, reducing agents such as hydrogen, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from the reactions of imidodisulfuric acid–ammonia (1/1) depend on the type of reaction. For example, oxidation reactions may yield sulfuric acid and other sulfur oxides, while reduction reactions may produce simpler sulfur compounds like hydrogen sulfide.
Scientific Research Applications
Imidodisulfuric acid–ammonia (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of fertilizers, as well as in other industrial processes where sulfur compounds are required.
Mechanism of Action
The mechanism of action of imidodisulfuric acid–ammonia (1/1) involves its interaction with molecular targets and pathways in the system it is applied to. For example, in biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidodisulfuric acid–ammonia (1/1) include other sulfur-containing compounds such as sulfamic acid, ammonium sulfate, and various imidazole derivatives.
Uniqueness
Imidodisulfuric acid–ammonia (1/1) is unique due to its specific combination of imidodisulfuric acid and ammonia, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Conclusion
Imidodisulfuric acid–ammonia (1/1) is a compound with diverse applications in chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable compound for various scientific research and industrial processes
Properties
CAS No. |
6324-69-2 |
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Molecular Formula |
H6N2O6S2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
azane;sulfosulfamic acid |
InChI |
InChI=1S/H3NO6S2.H3N/c2-8(3,4)1-9(5,6)7;/h1H,(H,2,3,4)(H,5,6,7);1H3 |
InChI Key |
MBDWLVJKYHECGF-UHFFFAOYSA-N |
Canonical SMILES |
N.N(S(=O)(=O)O)S(=O)(=O)O |
Related CAS |
13597-84-7 27441-86-7 13765-49-6 |
Origin of Product |
United States |
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